molecular formula C22H16F2N2 B10933928 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10933928
M. Wt: 346.4 g/mol
InChI Key: IDGKYZOTLKMATC-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the following steps:

    Formation of Hydrazone Intermediate: The reaction begins with the condensation of 4-fluorobenzaldehyde and 3-methylphenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as potassium carbonate, to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole
  • 3,5-bis(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-(3-methylphenyl)-1H-pyrazole

Uniqueness

Compared to its analogs, 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16F2N2

Molecular Weight

346.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C22H16F2N2/c1-15-3-2-4-20(13-15)26-22(17-7-11-19(24)12-8-17)14-21(25-26)16-5-9-18(23)10-6-16/h2-14H,1H3

InChI Key

IDGKYZOTLKMATC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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